1-Amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone
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Overview
Description
1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by specific substitutions to introduce the amino, chloro, hydroxy, and phenoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter the quinone structure.
Substitution: Halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds .
Scientific Research Applications
1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
- 1-amino-3-chloro-2-phenoxyanthracene-9,10-dione
- 1-amino-3-chloro-4-hydroxyanthracene-9,10-dione
Uniqueness
1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
34391-96-3 |
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Molecular Formula |
C20H12ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO4/c21-15-19(25)14-13(16(22)20(15)26-10-6-2-1-3-7-10)17(23)11-8-4-5-9-12(11)18(14)24/h1-9,25H,22H2 |
InChI Key |
JYEYYBHLLCRINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2Cl)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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